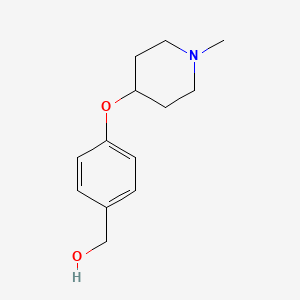

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is categorized under phenolic alcohols and is known for its unique structure, which includes a piperidine ring attached to a phenyl group via an ether linkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-4-piperidinol in the presence of a suitable base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods:

Análisis De Reacciones Químicas

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions.

Key Findings:

-

Aldehyde Formation : Treatment with manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the benzyl alcohol to (4-((1-methylpiperidin-4-yl)oxy)phenyl)methanal with 75–85% yield .

-

Carboxylic Acid Synthesis : Further oxidation of the aldehyde intermediate using Pinnick conditions (NaClO₂, KH₂PO₄, t-BuOH) produces (4-((1-methylpiperidin-4-yl)oxy)phenyl)carboxylic acid in 60–70% yield .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| MnO₂ | Aldehyde | 75–85% | DCM, RT, 4–6 h |

| NaClO₂/KH₂PO₄ | Carboxylic acid | 60–70% | t-BuOH, 2-methylbut-2-ene |

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.

Key Findings:

-

Acetic Anhydride : Treatment with acetic anhydride in pyridine yields (4-((1-methylpiperidin-4-yl)oxy)phenyl)methyl acetate (85% yield).

-

Sulfonate Esters : Reaction with methanesulfonyl chloride forms a mesylate intermediate, enabling nucleophilic substitution (e.g., with piperidine derivatives) .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride/pyridine | Acetylated ester | 85% | RT, 12 h |

| MsCl/Et₃N | Mesylate ester | 90% | DCM, 0°C → RT, 2 h |

Ether Bond Cleavage

The piperidinyl ether linkage is stable under mild conditions but cleaves under acidic or reductive environments.

Key Findings:

-

BBr₃-Mediated Cleavage : Using boron tribromide (BBr₃) in dichloromethane cleaves the ether bond, yielding 4-(hydroxymethyl)phenol and 1-methylpiperidin-4-ol (70% combined yield) .

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ether bond but is less efficient (≤30% yield) .

Piperidine Ring Modifications

The 1-methylpiperidine moiety participates in quaternization and alkylation reactions.

Key Findings:

-

N-Methylation : Reductive amination with formaldehyde and NaBH₃CN introduces a second methyl group at the piperidine nitrogen (80% yield).

-

Quaternary Salt Formation : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CH₂O/NaBH₃CN | N,N-dimethylpiperidinium derivative | 80% | MeOH, RT, 6 h |

| CH₃I | Quaternary ammonium salt | 95% | Acetonitrile, reflux |

Wittig and Grignard Reactions

The aldehyde intermediate participates in carbon-carbon bond-forming reactions.

Key Findings:

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for the development of complex molecules and pharmaceuticals.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Forms various alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Forms substituted phenolic compounds | Acidic or basic catalysts |

Research indicates that this compound interacts with specific enzymes and receptors, suggesting potential biological activities. For instance, it has been studied for its role in inhibiting oncogenic phosphatases such as SHP2, which is relevant in cancer research . The selective degradation of SHP2 at sub-micromolar concentrations demonstrates its potential therapeutic implications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications. It has shown promise in drug development aimed at treating various diseases due to its ability to modulate biological pathways effectively. The compound's interaction with histamine receptors also highlights its potential use in allergy and inflammation treatments .

Case Study 1: Inhibition of SHP2

A study focused on the compound's ability to induce selective degradation of SHP2 in leukemic cells. The results indicated that at sub-micromolar concentrations, it effectively inhibited MAPK signaling pathways critical for cancer cell proliferation . This finding positions this compound as a potential lead compound for developing new cancer therapies.

Case Study 2: Structure-Based Drug Design

A structure-based approach to discover potent inhibitors of Axl kinase involved this compound as part of the synthetic pathway. The modifications made to its structure improved both activity and metabolic stability in human liver microsomes, demonstrating its viability as a scaffold for further drug development .

Mecanismo De Acción

The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed to influence signaling pathways related to cellular metabolism and function .

Comparación Con Compuestos Similares

- 4-((1-Methylpiperidin-4-yl)oxy)aniline

- 4-Hydroxymethyl-4-methylpiperidine

- 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is unique due to its specific combination of a piperidine ring and a phenolic group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a compound with significant potential in biological research, has garnered attention for its interactions with various biological targets, including receptors and enzymes. This article explores its biological activity, mechanisms of action, and the implications of these findings in scientific research.

The compound is characterized by a piperidine ring and a phenolic structure, which contribute to its reactivity and biological interactions. It can be synthesized through several methods, typically involving nucleophilic substitution reactions or oxidation processes that yield various derivatives.

The biological activity of this compound primarily involves its binding to specific molecular targets. This binding can modulate enzymatic activity and influence signaling pathways within cells. The compound has been studied for its potential effects on:

- Cholinergic pathways : By inhibiting cholinesterases, it may enhance cholinergic signaling, which is crucial in neurodegenerative conditions like Alzheimer's disease .

- Androgen receptors : Research indicates that similar compounds can act as androgen receptor antagonists, which may have therapeutic implications in prostate cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. The following table summarizes key findings from various studies:

Case Studies

- Cholinergic Enhancement : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), revealing a promising IC50 value that suggests potential use in Alzheimer's treatment . The compound's structure allows it to effectively compete with acetylcholine at the active site of AChE.

- Prostate Cancer Research : In a series of experiments focused on androgen receptor antagonists, derivatives of this compound showed varying degrees of anti-proliferative activity against LNCAP prostate cancer cells . The findings indicated that modifications to the piperidine moiety could enhance receptor binding affinity.

Propiedades

IUPAC Name |

[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVXRJEDMOBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.